

A Comparative Analysis of 11-Ketoprogesterone and 11 β -hydroxyprogesterone Activity

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Compound of Interest

Compound Name: 11-Ketoprogesterone

Cat. No.: B144819

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of **11-Ketoprogesterone** and 11 β -hydroxyprogesterone. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Core Functional Differences

11 β -hydroxyprogesterone (11 β -OHP) and **11-Ketoprogesterone** (11-KP) are closely related steroid hormones, interconverted by the 11 β -hydroxysteroid dehydrogenase (11 β -HSD) enzymes. Despite their structural similarity, they exhibit distinct profiles of activity, particularly concerning the mineralocorticoid receptor (MR).

11 β -hydroxyprogesterone is a potent mineralocorticoid receptor agonist. It actively binds to and activates the MR, leading to downstream effects such as increased sodium absorption.^[1] In contrast, **11-Ketoprogesterone** is reported to lack direct mineralocorticoid activity.^{[2][3]} This fundamental difference in MR activation is a critical determinant of their respective physiological and potential pharmacological effects.

While 11-KP is considered to have no conventional glucocorticoid activity, it may exert effects through membrane-bound glucocorticoid receptors.^[2] Furthermore, it serves as a substrate for enzymes like CYP17A1, leading to metabolites that can possess glucocorticoid activity.^[4]

Both compounds are recognized as inhibitors of 11 β -HSD enzymes, which are crucial for regulating the availability of active glucocorticoids to their receptors.[\[2\]](#)[\[5\]](#)

Quantitative Comparison of Biological Activities

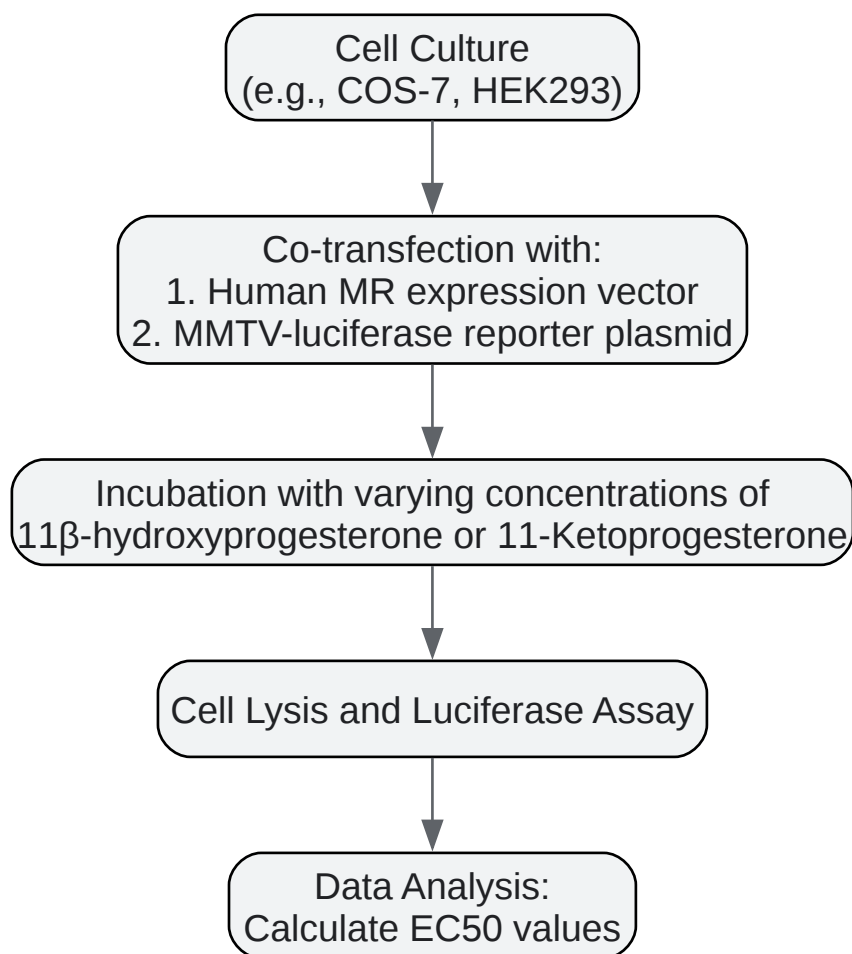
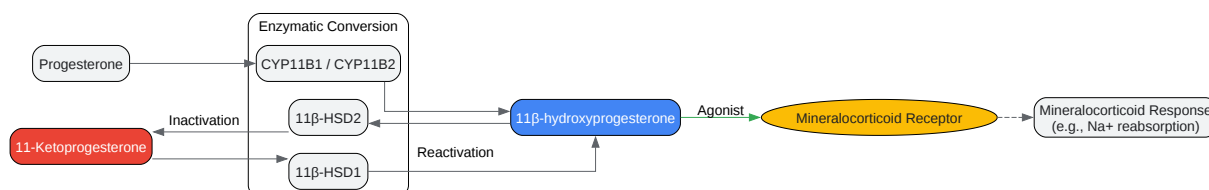
The following table summarizes the key quantitative data available for **11-Ketoprogesterone** and 11 β -hydroxyprogesterone.

Parameter	11-Ketoprogesterone (11-KP)	11 β -hydroxyprogesterone (11 β -OHP)
Mineralocorticoid Activity		
Receptor Activity	Reported to lack mineralocorticoid activity. [2] [3]	Potent MR agonist. [1] [5]
EC50 (MR Transactivation)	Data not available	0.05 μ M (in COS-7 cells expressing human MR). [1]
Glucocorticoid Activity		
Receptor Activity	Lacks conventional glucocorticoid activity; may act via membrane GRs. [2]	Data not specified in the provided results.
Enzyme Inhibition		
11 β -HSD1 Inhibition (IC50)	Reported as an inhibitor, but quantitative data not available. [2]	1 μ M. [1]
11 β -HSD2 Inhibition (IC50)	Reported as an inhibitor, but quantitative data not available. [2]	0.140 μ M. [1]

Signaling and Metabolic Pathways

The interplay between **11-Ketoprogesterone** and 11 β -hydroxyprogesterone is primarily governed by the 11 β -HSD enzymes. 11 β -HSD2 catalyzes the conversion of the active 11 β -

OHP to the inactive 11-KP, while 11 β -HSD1 can facilitate the reverse reaction. This enzymatic regulation is a key mechanism for controlling local steroid hormone activity.



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